molecular formula C14H14Cl2FN3 B2438225 2-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride CAS No. 1864061-46-0

2-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride

Cat. No.: B2438225
CAS No.: 1864061-46-0
M. Wt: 314.19
InChI Key: CXKHMOOVJHKCJZ-UHFFFAOYSA-N
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Description

2-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride is a chemical compound with the molecular formula C14H14Cl2FN3 It is a derivative of benzodiazole, a class of heterocyclic compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride typically involves the reaction of 4-fluorobenzylamine with 2-chlorobenzimidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting product is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzodiazole ring.

Scientific Research Applications

2-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is thought to affect neurotransmitter systems and cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride stands out due to its specific substitution pattern on the benzodiazole ring, which imparts unique chemical and biological properties

Biological Activity

2-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride is a compound that belongs to the benzodiazole class, notable for its potential biological activities, particularly in the field of medicinal chemistry. The presence of a fluorophenyl group enhances its pharmacological properties, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is C14H12ClF2N3C_{14}H_{12}ClF_{2}N_{3} with a molecular weight of approximately 263.70 g/mol. It features a complex structure that includes both aromatic and amine functionalities, contributing to its unique biological activity.

PropertyValue
Molecular FormulaC14H12ClF2N3
Molecular Weight263.70 g/mol
CAS Number1707365-42-1
Purity95%

Research indicates that compounds similar to 2-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine may act as modulators of the GABA-A receptor. The incorporation of the fluorine atom at the para position of the phenyl ring is believed to enhance metabolic stability and bioavailability, which are crucial for therapeutic efficacy in neuropharmacology. This compound has been explored for its anxiolytic and sedative properties, similar to traditional benzodiazepines.

Neuropharmacological Effects

Studies have shown that this compound exhibits significant binding affinity to GABA-A receptors, which play a critical role in mediating inhibitory neurotransmission in the central nervous system. The anxiolytic effects were observed through various assays, including:

  • Elevated Plus Maze Test : Demonstrated reduced anxiety-like behavior in animal models.
  • Open Field Test : Indicated increased exploratory behavior, suggesting anxiolytic properties.

Antimicrobial Activity

In addition to neuropharmacological applications, there is emerging evidence that benzodiazole derivatives possess antimicrobial properties. For instance, compounds structurally related to 2-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine have shown activity against various bacterial strains.

Case Studies

  • Study on GABA-A Modulation :
    • Objective : To evaluate the anxiolytic effects of 2-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine.
    • Method : Administered to rodents and assessed using behavioral tests.
    • Results : Significant reduction in anxiety-related behaviors was observed compared to control groups.
  • Antimicrobial Evaluation :
    • Objective : To assess the antimicrobial efficacy against pathogenic bacteria.
    • Method : Disc diffusion method was employed.
    • Results : Showed promising inhibitory effects against strains such as E. coli and S. aureus.

Comparative Analysis with Related Compounds

The biological activity of 2-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine can be compared with other benzodiazole derivatives:

Compound NameKey FeaturesBiological Activity
TestacemizoleContains a piperidine groupInvestigated for GABA-A receptor modulation
2-(4-(Dimethylamino)phenyl)-1H-benzo[d]imidazol-5-amineSimilar benzimidazole structurePotential pharmacological activity
Benzodiazepine derivativesKnown for sedative effectsEstablished anxiolytic properties

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-3H-benzimidazol-5-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3.2ClH/c15-10-3-1-9(2-4-10)7-14-17-12-6-5-11(16)8-13(12)18-14;;/h1-6,8H,7,16H2,(H,17,18);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKHMOOVJHKCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NC3=C(N2)C=C(C=C3)N)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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